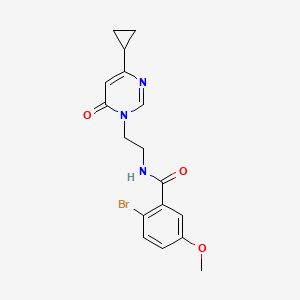

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide

CAS No.: 2034590-13-9

Cat. No.: VC4146933

Molecular Formula: C17H18BrN3O3

Molecular Weight: 392.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034590-13-9 |

|---|---|

| Molecular Formula | C17H18BrN3O3 |

| Molecular Weight | 392.253 |

| IUPAC Name | 2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methoxybenzamide |

| Standard InChI | InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(8-12)17(23)19-6-7-21-10-20-15(9-16(21)22)11-2-3-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,19,23) |

| Standard InChI Key | XLOGBPTWIWAXOD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |

Introduction

Overview of the Compound

The compound "2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide" appears to be a synthetic organic molecule with the following structural features:

-

Bromo group: The presence of bromine at position 2 suggests potential reactivity in substitution reactions or biological activity.

-

Pyrimidinone ring: The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety indicates a heterocyclic structure often associated with bioactivity, particularly in pharmaceuticals (e.g., anticancer or antiviral agents).

-

Methoxybenzamide group: The 5-methoxybenzamide portion implies aromaticity and potential hydrogen bonding capabilities, which could contribute to receptor binding or solubility properties.

Potential Applications

Compounds with similar structural elements are often studied for:

-

Pharmaceutical Applications:

-

Pyrimidinone derivatives are commonly explored for their roles as kinase inhibitors, antiviral agents, or enzyme modulators.

-

Brominated compounds have been linked to antimicrobial and anticancer activities due to their electron-withdrawing properties.

-

-

Biological Activity:

-

The combination of heterocyclic and aromatic groups suggests potential interactions with biological macromolecules like proteins or DNA.

-

-

Chemical Reactivity:

-

The bromine atom may enable further functionalization through cross-coupling reactions (e.g., Suzuki or Heck reactions).

-

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify functional groups like amides and ethers.

-

X-ray Crystallography: To elucidate the three-dimensional structure if a crystal form is available.

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | ~394.22 g/mol |

| Functional Groups | Bromine, amide, methoxy, pyrimidinone |

| Solubility | Likely soluble in organic solvents |

| Potential Applications | Antimicrobial, anticancer research |

If you have access to more specific sources or experimental data about this compound, further insights could be provided regarding its synthesis, biological activity, or industrial applications. Let me know if you'd like assistance with any related topic!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume